An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chlorothiazole: Chemical Properties and Structure
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-chlorothiazole. This heterocyclic compound is a vital building block in medicinal chemistry, particularly in the development of targeted therapeutics. This document consolidates key data, experimental methodologies, and the role of 2-chlorothiazole in the synthesis of biologically active molecules.
Chemical Properties and Structure
2-Chlorothiazole is a halogenated five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Its structure and key identifiers are presented below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 2-chloro-1,3-thiazole[1][2] |
| CAS Number | 3034-52-4[1][2] |
| Molecular Formula | C₃H₂ClNS[1][2][3] |
| SMILES | C1=CSC(=N1)Cl[4] |
| InChI | InChI=1S/C3H2ClNS/c4-3-5-1-2-6-3/h1-2H[1][2] |
| InChIKey | KLEYVGWAORGTIT-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 119.57 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Melting Point | 85 °C | [6] |
| Boiling Point | 145 °C | [6] |
| Density | 1.378 g/cm³ | [6] |
| Solubility | Soluble in ether | [6] |
| Flash Point | 54 °C | [6] |
| Refractive Index | n20/D 1.551 | [6] |
Experimental Protocols
Synthesis of 2-Chlorothiazole via Diazotization of 2-Aminothiazole (B372263)
A common and effective method for the synthesis of 2-chlorothiazole is the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.
Materials:
-
2-Aminothiazole
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Copper(I) Chloride
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.[7]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[7]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.[7]
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[7] A gentle evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
-
-
Workup and Purification:
-
Extract the reaction mixture with diethyl ether or ethyl acetate.[7]
-
Combine the organic layers and wash them with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Remove the solvent under reduced pressure to obtain the crude 2-chlorothiazole.[7]
-
The crude product can be further purified by distillation under reduced pressure.[8][9]
-
Purification by Recrystallization
For solid derivatives of 2-chlorothiazole, recrystallization is a standard purification technique.
General Procedure:
-
Solvent Selection: Choose a solvent or a two-solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[6]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[6]
Reactivity and Applications in Drug Discovery
The 2-chlorothiazole scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution.[11] This reactivity makes it a valuable building block for the synthesis of a wide range of biologically active molecules.
A significant application of 2-chlorothiazole is in the development of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[12] The 2-aminothiazole core, often derived from 2-chlorothiazole, is a privileged structure in the design of kinase inhibitors.[4][13] For instance, the blockbuster cancer drug Dasatinib contains a 2-aminothiazole moiety derived from 2-chlorothiazole.[13]
Visualizations
The following diagrams illustrate the synthetic utility and biological relevance of 2-chlorothiazole.
Caption: Synthetic pathway from 2-chlorothiazole to a generic kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a kinase inhibitor.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 9. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
